ethyl 4-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate

Description

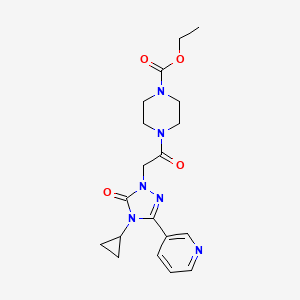

Ethyl 4-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate is a structurally complex heterocyclic compound featuring a piperazine core modified with acetyl, triazolone, pyridinyl, and cyclopropyl substituents. Piperazine derivatives are well-documented for their broad pharmacological activities, including anthelmintic, antibacterial, and insecticidal properties . The compound’s piperazine backbone likely enhances its solubility and bioavailability, while the triazolone ring (a 1,2,4-triazol-5-one derivative) and pyridinyl group may contribute to target binding via hydrogen bonding and π-π interactions. The cyclopropyl moiety could influence conformational rigidity and metabolic stability.

Structural elucidation of such compounds typically employs techniques like NMR spectroscopy (as demonstrated in studies of Zygocaperoside and Isorhamnetin-3-O glycoside ) and X-ray crystallography using programs like SHELXL for refinement .

Properties

IUPAC Name |

ethyl 4-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O4/c1-2-29-19(28)23-10-8-22(9-11-23)16(26)13-24-18(27)25(15-5-6-15)17(21-24)14-4-3-7-20-12-14/h3-4,7,12,15H,2,5-6,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUZYTLYUHCKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate (CAS Number: 1797224-22-6) is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Structural Characteristics

The compound features a 1,2,4-triazole ring , which is recognized for its diverse biological activities. The structural formula is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₆O₄ |

| Molecular Weight | 400.4 g/mol |

| CAS Number | 1797224-22-6 |

The presence of functional groups such as the cyclopropyl moiety and pyridine enhances its interaction potential with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activity. For instance, similar triazole derivatives have shown effectiveness against a range of bacteria and fungi. A study highlighted that compounds with triazole rings demonstrated notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial metabolism and replication. Specifically, compounds with a triazole structure are known to interfere with the synthesis of nucleic acids and proteins in bacteria and fungi .

Study on Antimicrobial Efficacy

A study focused on the synthesis of various triazole derivatives demonstrated that modifications to the triazole ring significantly affected their antimicrobial potency. Compounds similar to ethyl 4-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine exhibited moderate to high activity against several strains of bacteria and fungi .

Anticancer Potential

Emerging research suggests that triazole derivatives may also possess anticancer properties. The compound's structural features allow it to interact with specific cellular targets involved in cancer cell proliferation. Preliminary studies have indicated that triazole-containing compounds can induce apoptosis in cancer cells through various biochemical pathways .

Summary of Biological Activities

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains. Its structural components may enhance its ability to disrupt microbial cell walls or inhibit essential enzymes.

Anticancer Activity

Studies have suggested that ethyl 4-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-y)-4,5-dihydro-1H-1,2,4-triazol-1-y)acetyl)piperazine-1-carboxylate may inhibit tumor growth by interfering with cancer cell proliferation pathways. Mechanisms may include enzyme inhibition and modulation of signaling pathways involved in cell survival.

Anti-inflammatory Effects

Preliminary studies indicate that this compound could possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of triazole compounds highlighted that those with similar structural features to ethyl 4-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-y)-4,5-dihydro-1H-1,2,4-triazol-1-y)acetyl)piperazine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Evaluation

In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines (e.g., MCF7 breast cancer cells) by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications (piperazine, triazolone) and substituent variations. Below is a comparative analysis:

Piperazine Derivatives with Aryl-SO3 Groups

Piperazine derivatives bearing aryl sulfonate groups (e.g., aryl–SO3) exhibit anthelmintic and antibacterial activities . Unlike the target compound, these derivatives prioritize sulfonate groups for enhanced water solubility and ionic interactions. However, the acetyl-triazolone motif in the target compound may offer superior enzymatic inhibition due to its electrophilic carbonyl and hydrogen-bonding capabilities.

4-Methylpiperazin-1-yl Derivatives

Compounds like N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (3e) feature methylpiperazine substituents.

Triazolone-Containing Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Research Findings and Implications

- Structural Insights : The target compound’s crystallographic data, if available, would likely be refined using SHELXL , similar to methodologies in small-molecule studies . Its triazolone-pyridinyl system may adopt a planar conformation, facilitating intercalation with biological targets.

- Biological Activity : While direct activity data are absent, piperazine derivatives with acetyl groups often exhibit enhanced bioavailability compared to sulfonates . The cyclopropyl group may reduce CYP450-mediated metabolism, extending half-life.

- NMR and X-ray crystallography (via WinGX/ORTEP ) would be critical for characterization.

Q & A

Basic Questions

Q. What are the standard synthetic routes for ethyl 4-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves:

Cyclocondensation : Formation of the 1,2,4-triazole core by reacting cyclopropylamine with pyridinyl carbonyl derivatives under reflux in anhydrous conditions .

Acetylation : Introduction of the acetyl group using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to activate the triazole nitrogen .

Piperazine Coupling : Reaction of the acetylated intermediate with ethyl piperazine-1-carboxylate via nucleophilic substitution, often catalyzed by DIPEA in DMF .

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and regiochemistry (e.g., pyridin-3-yl vs. pyridin-2-yl) .

- X-ray Diffraction (XRD) : For unambiguous determination of crystal structure and hydrogen-bonding patterns, critical for validating synthetic accuracy .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated : 409.17 g/mol) and detect isotopic patterns .

- FTIR : Identification of carbonyl (C=O, ~1700 cm) and triazole (C=N, ~1600 cm) functional groups .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Stability : The compound is sensitive to moisture and light due to its ester and triazole groups. Stability studies recommend storing at -20°C under inert gas (argon) to prevent hydrolysis .

- Storage : Use amber vials with PTFE-lined caps. Pre-dry storage containers under vacuum to minimize residual moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization has been shown to outperform human intuition in identifying optimal conditions for similar triazole syntheses .

- Heuristic Algorithms : Use machine learning models trained on reaction databases to predict solvent-catalyst combinations that maximize yield while minimizing side products (e.g., over-acetylation) .

Q. What computational approaches are suitable for predicting the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity and potential binding interactions with biological targets .

- Molecular Dynamics (MD) : Simulate solubility in aqueous buffers by modeling interactions between the compound’s ester groups and water molecules .

- ADMET Prediction Tools : Use software like SwissADME to estimate logP (lipophilicity), metabolic stability, and CYP450 inhibition profiles .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at low temperatures (-40°C) to slow dynamic processes (e.g., ring inversion in piperazine) and simplify splitting patterns .

- 2D NMR Techniques : Utilize HSQC and HMBC to correlate ambiguous proton signals with carbon environments, especially for overlapping pyridinyl and triazole protons .

- Comparative Crystallography : Cross-reference experimental XRD data with Cambridge Structural Database entries for analogous triazole-piperazine derivatives .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays (e.g., FRET) to measure IC values. Include positive controls (e.g., staurosporine for kinases) .

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293), correlating with cytotoxicity data from MTT assays .

- Molecular Docking : Screen against protein databases (PDB) to identify potential targets, such as the ATP-binding pocket of HSP90, guided by the compound’s triazole-acetyl motif .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.